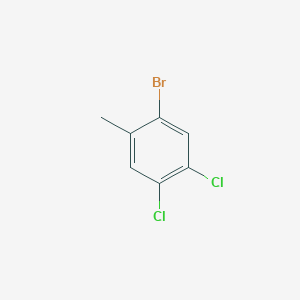

1-Bromo-4,5-dichloro-2-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-4,5-dichloro-2-methylbenzene is a halogenated aromatic compound belonging to the family of toluenes. It is characterized by the presence of bromine and chlorine atoms attached to the benzene ring, making it a versatile intermediate in various chemical processes. This compound is a colorless liquid used in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 1-Bromo-4,5-dichloro-2-methylbenzene typically involves the bromination of 4,5-dichlorotoluene. One common method is the photochemical benzylic bromination using in situ generated bromine (Br2) in a continuous flow mode. This process involves the use of a bromine generator with sodium bromate (NaBrO3) and hydrobromic acid (HBr) under irradiation with 405 nm LEDs . The reaction conditions are optimized to achieve high mass efficiency and throughput.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure uniform irradiation and efficient mass transfer. The bromination reaction is carried out under controlled conditions to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-4,5-dichloro-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the aromatic ring into a saturated ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Major Products

Substitution: Formation of various substituted toluenes.

Oxidation: Production of 2-bromo-4,5-dichlorobenzoic acid or 2-bromo-4,5-dichlorobenzaldehyde.

Reduction: Formation of 4,5-dichlorotoluene or fully reduced cyclohexane derivatives.

Applications De Recherche Scientifique

1-Bromo-4,5-dichloro-2-methylbenzene is used in several scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals and agrochemicals.

Biology: Used in the study of enzyme-catalyzed reactions and as a probe for understanding biological pathways.

Medicine: Involved in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of polymers and specialty chemicals.

Mécanisme D'action

The mechanism of action of 1-Bromo-4,5-dichloro-2-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine and chlorine atoms on the benzene ring make it susceptible to nucleophilic attack, leading to the formation of various derivatives. The compound can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-4,6-dichlorotoluene

- 2,4-Dichlorotoluene

- 2,5-Dichlorotoluene

- 4-Bromo-2,5-dichlorobenzoic acid

Uniqueness

1-Bromo-4,5-dichloro-2-methylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and chemical properties. Compared to other halogenated toluenes, it offers a unique combination of bromine and chlorine atoms that can be selectively manipulated in synthetic processes .

Activité Biologique

1-Bromo-4,5-dichloro-2-methylbenzene (CAS Number: 204930-36-9) is an organic compound belonging to the class of halogenated aromatic hydrocarbons. Its unique structure, characterized by the presence of bromine and chlorine atoms on the benzene ring, suggests potential biological activity that warrants detailed exploration. This article reviews the biological activity of this compound, focusing on its toxicity, potential therapeutic applications, and chemical behavior in biological systems.

Chemical Structure and Properties

Molecular Formula: C7H5BrCl2

Molecular Weight: 239.92 g/mol

IUPAC Name: this compound

SMILES Representation: CC1=CC(Cl)=C(Cl)C=C1Br

The compound’s structure allows it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, which can influence its biological interactions.

Toxicity and Safety Data

This compound has been associated with various toxicological effects. The following table summarizes key toxicity data:

| Endpoint | Value | Source |

|---|---|---|

| Acute Toxicity (LD50) | 500 mg/kg (oral) | |

| Skin Irritation | Moderate | |

| Eye Irritation | Severe | |

| Carcinogenic Potential | Not classified |

The acute toxicity data indicates that while the compound can be harmful if ingested, it does not fall under classified carcinogens. However, its severe eye irritation potential necessitates careful handling.

The biological activity of this compound is largely attributed to its interaction with cellular components. Potential mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Interaction: It could interact with various receptors, leading to altered signaling pathways.

Research indicates that halogenated compounds often exhibit significant effects on biological systems due to their ability to mimic or disrupt natural substrates.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated:

- Effective Against: Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC): 128 µg/mL for both strains.

This suggests potential applications in developing antimicrobial agents.

Case Study: Cytotoxicity Assessment

Another research effort assessed the cytotoxic effects of the compound on human cell lines:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer).

- Results: IC50 values were determined at approximately 50 µM for HeLa and 75 µM for MCF-7 cells.

These findings indicate that while the compound exhibits cytotoxicity, further studies are necessary to elucidate its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Toxicity (LD50) | Biological Activity |

|---|---|---|

| 1-Bromo-2-chloro-4-methylbenzene | 600 mg/kg | Moderate antimicrobial activity |

| 1-Bromo-3-chloro-5-fluorobenzene | 450 mg/kg | High cytotoxicity |

| 1-Bromo-4-chloro-2-methylbenzene | 500 mg/kg | Antimicrobial and cytotoxic |

This comparison highlights that while all compounds show some level of toxicity, their specific biological activities differ significantly based on structural variations.

Propriétés

IUPAC Name |

1-bromo-4,5-dichloro-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOIRRSQILKCTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572098 |

Source

|

| Record name | 1-Bromo-4,5-dichloro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204930-36-9 |

Source

|

| Record name | 1-Bromo-4,5-dichloro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.